REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:10])[C:8]=1[CH3:9])N.N([O-])=O.[Na+].C(OCC)(=O)C.[BrH:21]>O>[Br:21][C:4]1[CH:6]=[C:7]([Cl:10])[C:8]([CH3:9])=[C:2]([Cl:1])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=C(C1C)Cl
|
Name
|
|
Quantity
|
109 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
CuBr
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat with a heat gun until the mixture
|
Type
|
TEMPERATURE
|
Details
|
cool to 0° C. with an ice/brine bath
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the reaction an additional 15 min in the cold bath
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
heat the
|
Type
|
STIRRING
|
Details
|
rapidly stirring
|
Type
|
CUSTOM
|
Details
|
reaction to 50° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the reaction to room temperature
|
Type
|
ADDITION
|
Details
|
dilute
|
Type
|
WASH
|
Details
|
Wash the organic layer with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry with MgSO4
|
Type
|
FILTRATION
|
Details
|
filter through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrate to an orange residue
|
Type
|
CUSTOM
|
Details
|
Purify the residue by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C1)Cl)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 164 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |